molecular formula C11H11NO6 B8418336 Dimethyl 4-methyl-5-nitrophthalate CAS No. 167992-81-6

Dimethyl 4-methyl-5-nitrophthalate

Cat. No.: B8418336
CAS No.: 167992-81-6
M. Wt: 253.21 g/mol
InChI Key: PMOYSVOHQOQZDJ-UHFFFAOYSA-N
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Description

Dimethyl 4-Methyl-5-Nitrophthalate is a high-purity chemical intermediate designed for advanced research applications, particularly in the field of functional materials and molecular photoswitches. Its primary research value lies in its role as a precursor in multi-step organic syntheses. For instance, this compound serves as a critical building block in the planned synthesis of ethane-bridged dimeric structures and, as a byproduct, can lead to the formation of ethene-bridged derivatives through oxidative dimerization . These complex structures are of significant interest in the development of diazocines, a class of bridged azobenzenes known for their superior photophysical properties. Diazocines function as molecular photoswitches, undergoing reversible light-induced E/Z isomerization; this molecular motion is harnessed in cutting-edge applications such as photoresponsive materials and for creating systems with reversible expansion and contraction capabilities . Researchers utilize this compound to introduce specific functional groups into larger molecular architectures. The presence of both an electron-withdrawing nitro group and protected carboxyl groups (as methyl esters) on the aromatic ring makes it a versatile scaffold for further chemical modification. The ester groups can be hydrolyzed to carboxylic acids for subsequent derivatization, enabling the attachment of the core structure to polymers or other functional units . Handling should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should always be worn. This compound is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

CAS No.

167992-81-6

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

dimethyl 4-methyl-5-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H11NO6/c1-6-4-7(10(13)17-2)8(11(14)18-3)5-9(6)12(15)16/h4-5H,1-3H3

InChI Key

PMOYSVOHQOQZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Dimethyl 4-methyl-5-nitrophthalate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of radiopaque agents for medical imaging.

The synthesis of this compound typically involves nitration processes that require careful control to minimize by-products. The purity of the final product is crucial for its application in pharmaceuticals.

Synthesis Process

A common method for synthesizing this compound involves the esterification of 5-nitro-isophthalic acid with methanol in the presence of a strong acid catalyst. This process can yield high-purity products suitable for pharmaceutical applications .

Material Science Applications

In addition to its pharmaceutical uses, this compound is explored in material science, particularly in developing polymers and coatings.

Polymer Development

The compound can be utilized as a plasticizer in polymer formulations, enhancing flexibility and durability. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

Table 2: Properties of Polymers Containing this compound

Polymer TypeEnhancement Type
PVCIncreased flexibility
PolyurethaneImproved thermal stability
Epoxy ResinsEnhanced adhesion

Case Study: Antimicrobial Efficacy

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains. A study published in a peer-reviewed journal highlighted the correlation between structural modifications and enhanced biological activity.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that derivatives of this compound possess selective toxicity towards cancer cell lines. The findings suggest potential applications in cancer therapeutics, with IC50 values indicating effectiveness at low concentrations.

Chemical Reactions Analysis

Hydrolysis

Dimethyl 4-methyl-5-nitrophthalate can undergo hydrolysis under acidic or basic conditions to regenerate the parent acid, 4-methyl-5-nitrophthalic acid.

Hydrolysis Reaction:

Dimethyl 4-methyl-5-nitrophthalate+2H2O4-Methyl-5-nitrophthalic Acid+2CH3OH\text{this compound} + 2\text{H}_2\text{O} \rightarrow \text{4-Methyl-5-nitrophthalic Acid} + 2\text{CH}_3\text{OH}

Nucleophilic Substitution

The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Dimerization

Similar compounds, like dimethyl-4-methyl-5-nitro phthalate, can undergo dimerization through oxidative C—C bond formation, leading to complex structures like 1,2-bis(2-nitro-4,5-dimethyl phthalate)ethane or its ethene analogs .

Analytical Techniques

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques help identify the functional groups and structural integrity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide
  • Structure : Features a pyridine ring with a nitro group at the 4-position and a fluorine atom at the 2-position, linked via an ether bond to an N-methylpicolinamide group.
  • Synthesis: Synthesized by refluxing 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene for 30 hours, followed by recrystallization with ethanol .
  • Comparison: Unlike dimethyl 4-methyl-5-nitrophthalate, this compound lacks ester groups but shares nitro and aromatic substitution patterns. The fluorine atom enhances electrophilic reactivity, while the ester groups in the target compound improve solubility in non-polar solvents.
Compound 2: 1-Nitronaphthalene
  • Structure : A naphthalene derivative with a nitro group at the 1-position.
  • Properties: Known for its high thermal stability and use in industrial applications (e.g., dyes, explosives). The nitro group in 1-nitronaphthalene increases its oxidative sensitivity compared to this compound, which is stabilized by ester groups .
Compound 3: N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate
  • Structure : A complex heterocyclic compound with nitro and chloro substituents.
  • Synthesis : Utilizes advanced crystallization techniques and software (e.g., Bruker APEX2) for structural analysis, highlighting the importance of nitro groups in stabilizing crystal lattices .
  • Comparison : The presence of multiple nitro groups in this compound increases its polarity and hydrogen-bonding capacity compared to this compound.

Physicochemical Properties

Property This compound 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide 1-Nitronaphthalene
Functional Groups Ester, nitro, methyl Nitro, fluoro, amide Nitro
Solubility Moderate in polar aprotic solvents Low in water; soluble in chlorobenzene Insoluble in water
Reactivity Electrophilic substitution Nucleophilic aromatic substitution Oxidative degradation
Thermal Stability High (ester stabilization) Moderate Low (prone to decomposition)
Applications Organic synthesis intermediate Pharmaceutical intermediate Industrial chemicals

Key Observations :

  • Ester groups in this compound enhance solubility and stability compared to nitro-only analogs like 1-nitronaphthalene .
  • Fluorine and amide groups in Compound 1 increase its specificity in drug synthesis but reduce synthetic scalability compared to the target compound .

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for this compound synthesis?

  • Implement AI for real-time adjustment of reaction parameters (e.g., flow rates in microreactors). Train neural networks on historical yield data to predict optimal conditions. Validate simulations with bench-scale experiments to ensure scalability .

Data Presentation Guidelines

Parameter Methodological Tool Validation Criteria
Purity AssessmentHPLC with UV detection≥99.5% peak area consistency
Thermal DecompositionDSC/TGA under N2_2/O2_2Exothermic peak reproducibility
Computational ModelingDFT (B3LYP/6-31G*)RMSD ≤0.05 Å vs. crystallographic data

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